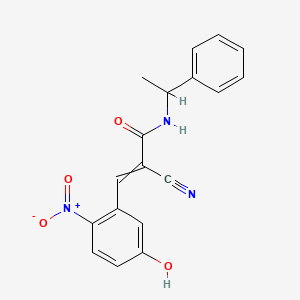
2-cyano-3-(5-hydroxy-2-nitrophenyl)-N-(1-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-3-(5-hydroxy-2-nitrophenyl)-N-(1-phenylethyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Cyano-3-(5-hydroxy-2-nitrophenyl)-N-(1-phenylethyl)prop-2-enamide is a synthetic organic compound classified as a phenylquinoline derivative. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. Its structural features, including the cyano group, phenolic hydroxyl group, and amide functional group, contribute significantly to its biological interactions.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- A cyano group (−C≡N)
- A hydroxyl group (−OH)
- An amide group (−C(=O)N−)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to optimize yield and purity. Common methods include:
- Reactions conducted under inert atmospheres to prevent oxidation.
- Use of specific solvents and catalysts to facilitate the reaction pathways.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). Studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.
Anti-cancer Activity
The compound has also been evaluated for its anti-cancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. Specifically, it appears to target pathways associated with cell cycle regulation and apoptosis, making it a candidate for further investigation in cancer therapy.
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, as well as those implicated in tumor growth.
- Receptor Interaction : It is hypothesized that the compound interacts with receptors that modulate inflammatory responses or cell survival pathways.
Case Studies
Several studies have documented the biological activity of this compound:
-
Study on Inflammation :
- Objective : To evaluate the anti-inflammatory effects in a murine model.
- Findings : The compound significantly reduced paw edema and levels of inflammatory markers compared to control groups.
-
Cancer Cell Proliferation Study :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Results : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cancer types, indicating potent anti-proliferative activity.
Data Summary
| Biological Activity | Observed Effects | IC50 Values |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | N/A |
| Anti-cancer | Induction of apoptosis | 10 - 25 µM |
Properties
IUPAC Name |
2-cyano-3-(5-hydroxy-2-nitrophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-12(13-5-3-2-4-6-13)20-18(23)15(11-19)9-14-10-16(22)7-8-17(14)21(24)25/h2-10,12,22H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCKESBFYYRPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=CC(=C2)O)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














